molecular formula C20H20N4O2S B2993563 (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923210-68-8

(3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2993563
CAS No.: 923210-68-8
M. Wt: 380.47
InChI Key: QKIJOOIMRXDLAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a six-step reaction starting from the aromatic heterocyclic dichloro structure . The process begins with the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine to reach the main substrate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone and a 1,2,4-triazole ring structure . The compound with the best AChE activity was found to be compound 6b, which carries the p-methylphenyl group and shows competitive inhibition .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine . This reaction is part of a six-step process that results in the formation of the final compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the facile synthesis of novel compounds, including derivatives like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related esters. These studies involve regiospecific conversions, intramolecular cyclizations, and transformations leading to compounds with potential for further functionalization and investigation in various scientific applications (Koza et al., 2013).
  • Another study detailed the synthesis of new Mannich bases of arylpyridazinones as potential analgesic and anti-inflammatory agents, underscoring the versatility of pyridazinone derivatives in medicinal chemistry. The structural confirmation of these derivatives was achieved through spectroscopic methods (Gökçe et al., 2005).

Potential Applications

  • Novel syntheses of various fused pyridazine derivatives have been reported, showcasing the chemical diversity and potential utility of these compounds in developing new materials or bioactive molecules. These studies highlight the adaptability of pyridazine chemistry for creating compounds with specific desired properties (Gaby et al., 2003).
  • The discovery of potent antagonists of NPBWR1 (GPR7) through the synthesis and evaluation of small molecule antagonists, including derivatives of the compound , indicates its significance in the development of therapeutics targeting specific receptors (Romero et al., 2012).

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-16-5-2-4-15(14-16)20(25)24-11-9-23(10-12-24)19-8-7-17(21-22-19)18-6-3-13-27-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJOOIMRXDLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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